molecular formula C5H5N5O B1384525 (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide CAS No. 1255147-74-0

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide

Cat. No.: B1384525
CAS No.: 1255147-74-0
M. Wt: 151.13 g/mol
InChI Key: VPKXFLUAGAEVHE-UHFFFAOYSA-N
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Description

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide: is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts . The reaction conditions often include the use of ethanol (EtOH) as a solvent and sodium bicarbonate (NaHCO3) as a base .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various amino derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: What sets (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .

Biological Activity

Overview

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide, a heterocyclic compound with a pyrimidine ring structure, has garnered attention in biological research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₅H₅N₅O
  • Molecular Weight : 151.13 g/mol
  • CAS Number : 1255147-74-0

Mechanisms of Biological Activity

The compound exhibits various biological activities primarily through its interaction with specific enzymes:

  • Enzyme Inhibition :
    • It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are critical in tissue remodeling and implicated in cancer metastasis and other diseases. MMP inhibition can lead to reduced tumor growth and metastasis.
  • Anticancer Activity :
    • Research indicates that this compound may act as a promising candidate for cancer therapy by targeting poly(ADP-ribose) polymerase (PARP) enzymes, which play a role in DNA repair mechanisms. Inhibitors of PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityIC50 ValueNotes
PARP Inhibition2.31 - 57.35 nMDemonstrated varied potency against different compounds
Antiproliferative2.57 µMCompound showed superior activity compared to Olaparib
MMP InhibitionNot specifiedPotential therapeutic applications in cancer treatment

Detailed Findings

  • PARP Inhibition :
    • In a comparative study, the compound was shown to have IC50 values ranging from 2.31 nM to 57.35 nM against PARP enzymes, indicating significant potency . This suggests that modifications to the compound's structure could enhance its inhibitory effects.
  • Antiproliferative Effects :
    • The compound exhibited notable antiproliferative activity against breast cancer cell lines (MDA-MB-436), with an IC50 value of 2.57 µM, making it approximately four times more potent than the reference drug Olaparib .
  • Mechanistic Insights :
    • Flow cytometric analysis indicated that treatment with this compound resulted in cell cycle arrest at the G2 phase, suggesting that it may induce apoptosis in cancer cells .

Properties

IUPAC Name

(2-amino-6-oxo-1H-pyrimidin-4-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-2-8-3-1-4(11)10-5(7)9-3/h1H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXFLUAGAEVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203582
Record name Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-74-0
Record name Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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